molecular formula C6H7NO2 B186249 N-methylfuran-2-carboxamide CAS No. 21402-85-7

N-methylfuran-2-carboxamide

Cat. No.: B186249
CAS No.: 21402-85-7
M. Wt: 125.13 g/mol
InChI Key: MXGRCIBAPXPYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylfuran-2-carboxamide: is an organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.1253 g/mol It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a carboxamide group with an N-methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Furan-2-carboxylic acid+Methylamine2-Furancarboxamide, N-methyl-+Water\text{Furan-2-carboxylic acid} + \text{Methylamine} \rightarrow \text{this compound} + \text{Water} Furan-2-carboxylic acid+Methylamine→2-Furancarboxamide, N-methyl-+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce N-methyl-2-furylamine .

Scientific Research Applications

Chemistry: N-methylfuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological molecules. It may also serve as a model compound for investigating the metabolism and toxicity of furan-containing compounds.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in industrial applications, it may act as a catalyst or reactant .

Comparison with Similar Compounds

    Furan-2-carboxylic acid: The parent compound from which N-methylfuran-2-carboxamide is derived.

    N-Methyl-2-furylamine: A reduction product of this compound.

    Furan-2-carboxamide: A similar compound without the N-methyl substitution.

Uniqueness: this compound is unique due to its N-methyl substitution, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGRCIBAPXPYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391705
Record name N-methyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21402-85-7
Record name N-methyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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